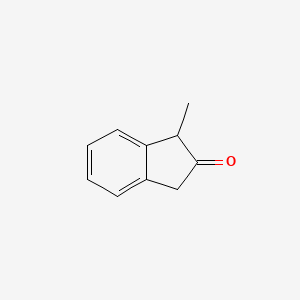

1-Methylindan-2-one

Vue d'ensemble

Description

1-Methylindan-2-one is a chemical compound with the molecular formula C10H10O . It has an average mass of 146.186 Da and a monoisotopic mass of 146.073166 Da . The IUPAC name for this compound is 1-methyl-2,3-dihydro-1H-inden-2-one .

Molecular Structure Analysis

The molecule contains a total of 22 bonds. There are 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 ketone (aliphatic) . The SMILES string representation isCC1C(=O)Cc2ccccc12 . Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 146.1858 g/mol . More specific properties like boiling point, melting point, solubility, etc., were not found in the search results.Applications De Recherche Scientifique

Nuclear Magnetic Resonance (NMR) Spectroscopy

1-Methylindan-2-one derivatives have been used in studies involving NMR spectroscopy. For instance, they aided in interpreting the carbon-13 NMR spectra of pterosin-sesquiterpenes isolated from bracken fern (Fukuoka et al., 1983).

Synthesis and Chemical Analysis

Researchers synthesized various analogues of this compound, such as 2,3-Dihydro-2,5-dimethyl-1H-indene-2-methanol, which is a valuable floral-type odorant. This work illustrates the compound's significance in the synthesis of complex organic molecules (Vial et al., 2005).

Stereochemistry and Isomerization

This compound has been studied for its stereochemical properties. Research into cis- and trans-2-substituted 1-methylindanes, derivatives of this compound, provides insights into stereochemical isomerization processes (Shadbolt, 1970).

Spectroscopy and Structural Studies

Studies have also focused on the spectroscopic properties of this compound. For example, circular dichroism rotational strengths for the compound were computed to understand its molecular structure (Badlwin-Biosclair & Shillady, 1978).

Organic Synthesis

This compound plays a role in the synthesis of various organic compounds. For instance, it was used in the synthesis of a deoxyribonucleoside phosphoramidite, demonstrating its utility in nucleotide chemistry (Grajkowski et al., 2001).

Gas-Phase Radical Cation Chemistry

The compound has been investigated in the context of gas-phase radical cation chemistry, elucidating its behavior and structural properties under specific conditions (Holman et al., 1986).

Safety and Hazards

Safety data for 1-Methylindan-2-one suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

1-methyl-1,3-dihydroinden-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-7-9-5-3-2-4-8(9)6-10(7)11/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFJKYPFHFHIOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(butylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2783572.png)

![8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one](/img/structure/B2783580.png)

![1-((2-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2783585.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2783593.png)

![4-methyl-1-phenyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2783595.png)